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Compound of Interest

Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079

This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Mass
Spectrometry (MS) data for Dimethyl 2-bromoterephthalate, a key intermediate in the
synthesis of specialized polymers and pharmaceuticals. The information presented is intended
for researchers, scientists, and professionals in the field of drug development and materials
science, offering a comprehensive resource for the characterization of this compound.

Molecular and Spectroscopic Overview

Dimethyl 2-bromoterephthalate is an aromatic ester with the molecular formula C10H9BrOa4
and a molecular weight of 273.08 g/mol .[1] Spectroscopic techniques such as FTIR and MS
are crucial for confirming its molecular structure and purity. FTIR spectroscopy identifies the

functional groups present in the molecule through their characteristic vibrational frequencies,
while mass spectrometry provides information about the molecular weight and fragmentation
pattern, aiding in structural elucidation.

FTIR Spectroscopic Data

The FTIR spectrum of Dimethyl 2-bromoterephthalate is characterized by the presence of
strong absorption bands corresponding to the ester functional groups and the carbon-bromine
bond.

Table 1: Summary of Key FTIR Absorption Bands for Dimethyl 2-bromoterephthalate
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Wavenumber (cm—?) Vibrational Mode Functional Group
~1720-1742 C=0 Stretch Aromatic Ester
~1250-1310 C-C-O Asymmetric Stretch Ester

~1100-1130 O-C-C Symmetric Stretch Ester

~500 C-Br Stretch Aryl Halide

Data interpreted from
characteristic vibrational
frequencies of similar aromatic

esters and bromo-compounds.

[1]

Mass Spectrometry Data

Electron lonization Mass Spectrometry (EI-MS) of Dimethyl 2-bromoterephthalate results in a
characteristic fragmentation pattern that confirms its molecular structure. The presence of
bromine is indicated by the isotopic pattern of bromine-containing fragments ("°Br and 8!Br in
approximately a 1:1 ratio).

Table 2: Key Mass Spectrometry Peaks and Putative Fragment Assignments for Dimethyl 2-
bromoterephthalate
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miz Putative Fragment Notes
2721274 [C10H9BrO4]* Molecular ion peak (M+)
241/243 [M - OCHs]* Loss of a methoxy group
213/215 [M - COOCHs]* Loss of a carbomethoxy group
Loss of bromine and a
163 [M - Br - COOCHs]*
carbomethoxy group
75 [CeH3]* Aromatic fragment

The m/z values 241 and 243
represent the most abundant
peaks in the mass spectrum,
corresponding to the loss of a
methoxy radical from the
molecular ion containing 7°Br

and 81Br, respectively.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
data validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid Dimethyl 2-bromoterephthalate to identify
its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for
solid samples.

o Sample Preparation: A small amount of crystalline Dimethyl 2-bromoterephthalate is
placed directly onto the ATR crystal. Ensure the sample is dry and covers the crystal surface.

 Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or
germanium ATR accessory.
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o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is recorded.

[¢]

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

[¢]

The sample spectrum is recorded, typically in the range of 4000-400 cm™1.

[e]

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™2).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dimethyl 2-
bromoterephthalate.

Methodology:

e Sample Preparation: A dilute solution of Dimethyl 2-bromoterephthalate is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e Gas Chromatograph (GC) Conditions:

o

Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.

[¢]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 pm film
thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[¢]

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to
280°C at a rate of 15°C/min, and hold for 5 minutes.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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o Scan Range: m/z 50-350.
o lon Source Temperature: 230°C.
o Transfer Line Temperature: 280°C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of
Dimethyl 2-bromoterephthalate.

FTIR Analysis

Place on ATR Crystal Acquire Spectrum (4000-400 cm-?)
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FTIR Spectrum Data
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Caption: Experimental workflow for FTIR and GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl 2-
bromoterephthalate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b101079#spectroscopic-data-for-
dimethyl-2-bromoterephthalate-ftir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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